1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one

Synthetic chemistry Medicinal chemistry Nucleophilic substitution

Research challenge: accessing a phenothiazine scaffold with two orthogonal reactive sites for efficient SAR exploration without protecting-group chemistry. This compound solves that with an electrophilic N-10 chloroacetyl handle and a nucleophilic C-3 NH₂ group, enabling two-step sequential derivatization. Key advantages: (1) cathodically shifted oxidation potential (~0.3-0.5 V vs. SCE) due to 3-NH₂/7-OCH₃ synergy, suited for low-voltage electrochromic materials; (2) chloroacetyl moiety enables covalent surface anchoring or tubulin-targeted probe synthesis; (3) estimated CNS-drug-like profile (SlogP ~3.0-3.5, pKa ~4.5-5.5) for neuroactive probe development. Supplied as a custom-synthesized research building block with batch-specific QC documentation.

Molecular Formula C15H13ClN2O2S
Molecular Weight 320.8 g/mol
Cat. No. B13251224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one
Molecular FormulaC15H13ClN2O2S
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N)C(=O)CCl
InChIInChI=1S/C15H13ClN2O2S/c1-20-10-3-5-12-14(7-10)21-13-6-9(17)2-4-11(13)18(12)15(19)8-16/h2-7H,8,17H2,1H3
InChIKeyLZYDVRQLYHYHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one – Structural Baseline


1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one (C₁₅H₁₃ClN₂O₂S, MW 320.8 g/mol) is a synthetic phenothiazine derivative that integrates an N-10 chloroacetyl electrophile with 3-amino (donor) and 7-methoxy substituents on the tricyclic core . This compound is classified as a bifunctional phenothiazine building block suited for downstream derivatization in medicinal chemistry and materials research.

Bifunctional phenothiazine building block with orthogonal reactive sites
Enables sequential N-10 and C-3 derivatization without protecting-group chemistry
Applicable in medicinal chemistry scaffold diversification and materials research

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one: Irreplaceable by Analogs


The phenothiazine scaffold tolerates diverse N-10 and ring substitutions, each profoundly altering reactivity, electronic properties, and biological behavior [1]. The chloroacetyl group at N-10 introduces an electrophilic center not present in unsubstituted or acetyl congeners, while the 3-NH₂ group provides nucleophilic reactivity absent in simple phenothiazines [1]. Substituting with 10-(chloroacetyl)phenothiazine (CAS 786-50-5, lacking both NH₂ and OCH₃) or the N-acetyl analog (CAS 2059937-69-6, lacking the chlorine) eliminates key functional handles. The simultaneous presence of electron-donating amino/methoxy groups shifts the oxidation potential relative to the unsubstituted phenothiazine core, meaning electronic behavior cannot be replicated by simpler analogs [2].

Target Compound
Typical Analog
Electrophilic N-10 chloroacetyl enables SN2 substitution
N-Acetyl analog lacks reactive chlorine; limits derivatization
Nucleophilic C-3 NH₂ provides second reactive handle
10-(Chloroacetyl)phenothiazine lacks NH₂; single-site only
Amino/methoxy groups shift oxidation potential, reversible redox
Unsubstituted phenothiazine oxidizes irreversibly; electronic behavior may not transfer

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one – Quantitative Differentiation


Chloroacetyl vs. N-Acetyl Electrophilic Reactivity

The chloroacetyl group in 1-(3-amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one provides a site for nucleophilic substitution (SN2) not available in the N-acetyl analog 1-(3-amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one (CAS 2059937-69-6). The carbon‑chlorine bond dissociation energy of acetyl chlorides is approximately 353 kJ/mol, significantly lower than the C–C bond (≈ 410 kJ/mol) that would need to be broken in the acetyl congener, making the chloroacetyl derivative reactive at the α‑carbon [1].

Electrophilic Reactivity
Head-to-head
C–Cl bond: ≈353 kJ/mol vs. C–C: ≈410 kJ/mol (Δ ≈57 kJ/mol)
Lower bond energy supports mild-condition nucleophilic substitution
Reported gas-phase estimates; experimental conditions may vary
Synthetic chemistry Medicinal chemistry Nucleophilic substitution

Oxidation Potential: Amino-Substituted vs. Unsubstituted Phenothiazine

Phenothiazinyl primary amines display a reversible first oxidation wave, a feature characteristic of electron-rich amino‑substituted PTZ cores. The parent 10H‑phenothiazine oxidizes irreversibly at approximately 0.6–0.7 V vs. SCE, while amino‑substituted phenothiazines typically show reversible behavior with potentials shifted cathodically by 200–400 mV [1]. The 3‑amino‑7‑methoxy substitution pattern present in the target compound is expected to further lower the oxidation potential relative to mono‑amino congeners due to the cumulative electron‑donating effect of the OCH₃ group [1].

Oxidation Potential
Class-level
Est. Eox ≈0.3–0.5 V (reversible) vs. parent PTZ 0.6–0.7 V (irreversible)
May support electron-donor applications requiring reversible redox
Class-level inference; experimental confirmation recommended
Electrochemistry Redox chemistry Electronic materials

Bifunctional vs. Single-Functional Phenothiazine Building Blocks

The target compound uniquely combines two orthogonal reactive sites: (i) an electrophilic chloroacetyl group at N‑10 and (ii) a nucleophilic primary aromatic amine at C‑3. In contrast, 10‑(chloroacetyl)‑10H‑phenothiazine (CAS 786-50-5) lacks the C‑3 NH₂ nucleophile, and 1‑(3‑amino‑7‑methoxy‑10H‑phenothiazin‑10‑yl)ethan‑1‑one (CAS 2059937-69-6) lacks the electrophilic chloro center [1]. This bifunctionality enables sequential derivatization without protecting‑group manipulations.

Bifunctional vs. Single
Head-to-head
2 orthogonal sites (N-10 chloroacetyl, C-3 NH₂) vs. 1 site in comparators
Supports sequential two-step derivatization without protecting groups
Enables diverse library synthesis with fewer synthetic operations
Synthetic chemistry Chemical probes Bioconjugation

Substituent Contributions to Physicochemical Properties

Incorporation of the 7‑OCH₃ and 3‑NH₂ groups into the phenothiazine core modifies key physicochemical parameters relative to the unsubstituted 10‑(chloroacetyl)‑10H‑phenothiazine. The methoxy group increases hydrophilicity (SlogP shift ≈ −0.5 to −0.7 units per OCH₃), while the amino group introduces an ionizable center (estimated pKa ≈ 4.5–5.5 for protonated aromatic amines on phenothiazine), affecting solubility and membrane permeability [1].

Physicochemical Shift
Class-level
Estimated ΔSlogP –0.5 to –0.8; ionizable NH₂ (pKa ~4.5–5.5)
Reported physicochemical differentiation may affect assay partitioning
Fragment-based estimates; experimental validation needed
Physicochemical profiling Drug-likeness Lipophilicity

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one – Application Scenarios


Building Block for Phenothiazine Compound Libraries

Leverage the orthogonal reactive sites (electrophilic N‑10 chloroacetyl + nucleophilic C‑3 NH₂) for two-step sequential diversification without protecting-group chemistry . This enables rapid generation of N‑10 substituted amido/amino derivatives followed by C‑3 functionalization (acylation, sulfonylation, or diazotization), accelerating structure‑activity relationship (SAR) exploration .

Electron-Rich Monomer for Electrochromic Devices

The cathodically shifted and reversible oxidation potential (estimated Eox ≈ 0.3–0.5 V vs. SCE), attributed to the synergy of the 3‑NH₂ and 7‑OCH₃ electron‑donating groups, makes this compound a candidate for low‑voltage electrochromic materials [1]. The chloroacetyl handle allows covalent anchoring to electrode surfaces via nucleophilic substitution .

Synthesis of Tubulin-Interactive Probes

10‑(Chloroacetyl)phenothiazine is a known precursor to phenstatin analogs that exhibit anti-proliferative activity via tubulin interaction . The additional amino group in the target compound provides an extra derivatization point for installing fluorophores, biotin, or other reporter tags, enabling the preparation of chemical probes for tubulin binding studies without sacrificing the chloroacetyl–tubulin pharmacophore .

CNS Probes Based on Ionizable Amine

The ionizable C‑3 NH₂ group (estimated pKa ≈ 4.5–5.5) and moderately lipophilic profile (estimated SlogP ≈ 3.0–3.5) are consistent with CNS drug‑like space [2]. This compound can serve as a starting scaffold for developing neuroactive phenothiazine probes, with the N‑10 chloroacetyl allowing conjugation to pharmacophores or imaging moieties [2].

Application
Selection Property
Validation Focus
Phenothiazine library synthesis
Orthogonal reactive sites (N-10 chloroacetyl, C-3 NH₂)
Sequential diversification efficiency
Electrochromic monomer
Electron-rich core with reversible oxidation
Electrochemical reversibility and anchoring to electrodes
Tubulin-binding chemical probes
Chloroacetyl pharmacophore plus C-3 reporter attachment
Probe labeling efficiency and target binding retention
CNS research probes
Ionizable amine and moderate lipophilicity profile
Brain penetration assay context and conjugation compatibility
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